molecular formula C17H16N2OS B11197675 4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B11197675
M. Wt: 296.4 g/mol
InChI Key: MTYNZCPDVDWNKO-UHFFFAOYSA-N
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Description

4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thieno[3,2-b]pyrrole core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. This core is further substituted with a benzyl group at the 4-position and a cyclopropyl group at the nitrogen atom, along with a carboxamide functionality at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Benzyl bromide, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is unique due to the presence of both the benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s ability to interact with specific molecular targets, making it a versatile candidate for various applications.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

4-benzyl-N-cyclopropylthieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C17H16N2OS/c20-17(18-13-6-7-13)15-10-16-14(8-9-21-16)19(15)11-12-4-2-1-3-5-12/h1-5,8-10,13H,6-7,11H2,(H,18,20)

InChI Key

MTYNZCPDVDWNKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)C=CS3

Origin of Product

United States

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